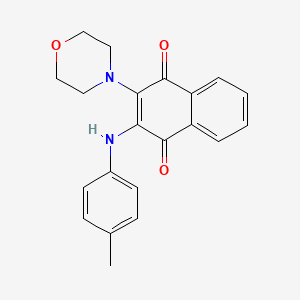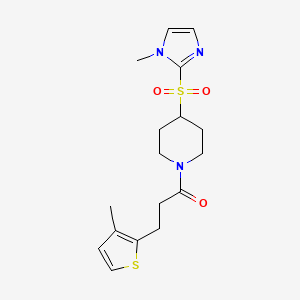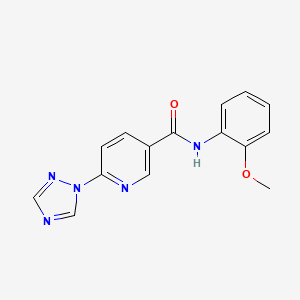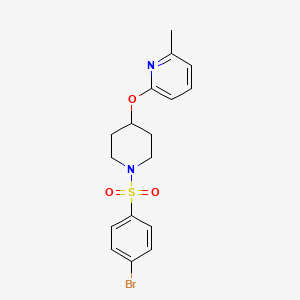
2-Morpholino-3-(p-tolylamino)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Morpholino-3-(p-tolylamino)naphthalene-1,4-dione” is a derivative of naphthoquinone . Naphthoquinone derivatives are known for their biological properties and potential as intermediates in the synthesis of heterocycles . They exhibit fluorescence properties and are used in electroluminescence devices, as molecular probes for biochemical research, and in traditional textile and polymer fields .
Synthesis Analysis
The synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives, which are similar to the compound , has been achieved using L-proline as a green organocatalyst under reflux conditions in ethanol . This method offers advantages such as a simple procedure, high yields, short reaction time, safety, and reusability of the catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to that of other naphthoquinone derivatives. It is a planar molecule with one aromatic ring fused to a quinone subunit .Chemical Reactions Analysis
Naphthoquinone derivatives, including “this compound”, can participate in a variety of chemical reactions. For instance, they can act as strong dienophiles in Diels-Alder reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from those of similar compounds. For instance, 1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .科学的研究の応用
Supramolecular Chemistry Applications
Studies have explored the supramolecular chemistry of naphthalene derivatives, focusing on their ability to form complex structures like chains, layers, and channels. For instance, the research on naphthalene diphosphonic acids and their derivatives with morpholine highlights their use in creating diverse supramolecular assemblies. These compounds show remarkable versatility in forming different solvatomorphs and structural diversity, including layered and channel structures, due to their conformational flexibility and ability to generate distinct hydrogen bond networks (Michał J. Białek et al., 2013).
Synthetic Applications
Naphthalene-1,4-dione derivatives, including those with morpholino groups, have been extensively utilized in synthetic chemistry for creating novel compounds with potential biological activities. These compounds serve as key intermediates in the synthesis of heterocycles, such as naphtho[2,3-c]pyran-5,10-diones, demonstrating their importance in constructing complex molecular architectures. Such synthetic pathways are crucial for developing new drugs and materials (K. Kobayashi et al., 2001).
Biological Activity
Derivatives of 2-Morpholino-3-(p-tolylamino)naphthalene-1,4-dione have been evaluated for their biological activities, including antifungal, antibacterial, and anticancer properties. Studies have demonstrated the synthesis of naphthalene derivatives using green methodologies and evaluated their antifungal and antibacterial efficacy, highlighting their potential as lead compounds in developing new therapeutic agents (V. K. Tandon et al., 2010). Furthermore, research into the antiproliferative activities of naphtho[2,3-d]imidazole-4,9-diones indicates their promising application in cancer therapy, showcasing the therapeutic potential of these compounds (Zhanxiong Liu et al., 2018).
作用機序
Target of Action
It is known that 1,4-naphthoquinone, a structurally similar compound, forms the central chemical structure of many natural compounds, most notably the k vitamins .
Mode of Action
Amines are known to undergo smooth conjugate addition to p-quinones in water at ambient temperature in the absence of a catalyst to produce 2-aminoquinones . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,4-naphthoquinone and its derivatives have significant pharmacological properties, including cytotoxic, antibacterial, antifungal, antiviral, insecticidal, anti-inflammatory, and antipyretic properties . These properties suggest that the compound might affect multiple biochemical pathways.
Pharmacokinetics
It is known that the rate of reaction of amines with p-quinones is significantly accelerated in water compared to organic solvents . This suggests that the compound’s bioavailability might be influenced by the presence of water.
Result of Action
It is known that the reaction of amines with p-quinones produces 2-aminoquinones . This suggests that the compound might have similar effects.
Action Environment
It is known that the rate of reaction of amines with p-quinones is significantly accelerated in water compared to organic solvents . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of water.
Safety and Hazards
将来の方向性
Future research on “2-Morpholino-3-(p-tolylamino)naphthalene-1,4-dione” and similar compounds could focus on further exploring their biological properties and potential applications. For instance, their use as emitters in electroluminescence devices, molecular probes for biochemical research, and in traditional textile and polymer fields could be investigated further .
特性
IUPAC Name |
2-(4-methylanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-6-8-15(9-7-14)22-18-19(23-10-12-26-13-11-23)21(25)17-5-3-2-4-16(17)20(18)24/h2-9,22H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKOWVOSSLUPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)

![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)
![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2841062.png)
![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)
![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile](/img/structure/B2841066.png)
![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)
